molecular formula C30H35N3O3 B15099098 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

Cat. No.: B15099098
M. Wt: 485.6 g/mol
InChI Key: RWQJIRWUKNZWHK-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole is a novel synthetic compound of significant interest in medicinal chemistry research. This complex molecule is built around a multi-heterocyclic scaffold, featuring an indole core linked to a trimethoxyphenyl group via a benzylpiperazine-containing carbon bridge. This specific structural motif suggests potential for diverse biological activity. While the specific mechanism of action for this precise compound is yet to be fully elucidated, its structure provides strong clues for its research value. The indole nucleus is a privileged structure in drug discovery, found in many biologically active compounds . The presence of the 3,4,5-trimethoxyphenyl group is a key structural feature associated with compounds that interact with tubulin, a critical protein in cell division, making it a common pharmacophore in investigational anticancer agents . Furthermore, the benzylpiperazine moiety is a common feature in molecules designed to modulate central nervous system (CNS) targets, and it frequently serves to improve solubility and pharmacokinetic properties . Researchers may find this compound particularly valuable for screening against cancer cell lines, given the known activity of its structural components . Its complex structure also makes it a candidate for probing novel biological pathways and for structure-activity relationship (SAR) studies aimed at developing new therapeutic leads. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

3-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C30H35N3O3/c1-21-28(24-12-8-9-13-25(24)31-21)29(23-18-26(34-2)30(36-4)27(19-23)35-3)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,18-19,29,31H,14-17,20H2,1-4H3

InChI Key

RWQJIRWUKNZWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates a modular approach to assembly, focusing on three primary components:

  • 2-Methyl-1H-indole core
  • 3,4,5-Trimethoxyphenyl group
  • 4-Benzylpiperazine side chain

Retrosynthetically, the molecule can be dissected into two key fragments: the indole nucleus and the bis-arylmethyl-piperazine substituent. The critical challenge lies in introducing the geminal diarylmethyl group at the indole’s 3-position while maintaining regioselectivity and functional group compatibility.

Fischer Indole Synthesis for Core Assembly

The 2-methylindole scaffold is most efficiently constructed via the Fischer indole synthesis , a classical method for indole ring formation. This involves cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions.

Protocol for 2-Methyl-1H-Indole Synthesis

  • Starting Materials : Phenylhydrazine and propanal.
  • Reaction Conditions :
    • Reflux in acetic acid (AcOH) or polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
  • Mechanism :
    • Formation of phenylhydrazone intermediate.

      --Sigmatropic rearrangement to generate the indole ring.
  • Yield : 70–85% after recrystallization from ethanol.

Mannich Reaction for 3-Substituent Installation

The Mannich reaction offers a direct route to introduce the bis-arylmethyl-piperazine group at the indole’s 3-position via a one-pot, three-component coupling.

Reaction Components

  • Nucleophile : 2-Methyl-1H-indole (1.0 equiv).
  • Electrophile : 3,4,5-Trimethoxybenzaldehyde (1.2 equiv).
  • Amine : 4-Benzylpiperazine (1.5 equiv).

Optimized Conditions

  • Catalyst : Concentrated HCl (0.5 equiv) or BF₃·OEt₂ (10 mol%).
  • Solvent : Ethanol or acetonitrile.
  • Temperature : Reflux (80°C) for 12–24 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/EtOAc 3:1).

Mechanistic Pathway

  • Iminium Ion Formation : Reaction of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde generates an electrophilic iminium intermediate.
  • Indole Attack : The indole’s 3-position acts as a nucleophile, attacking the iminium carbon to form the C–C bond.
  • Deprotonation : Liberation of H₂O yields the tertiary amine product.

Challenges and Solutions

  • Regioselectivity : Competing alkylation at indole’s 2-position is mitigated by steric hindrance from the pre-existing methyl group.
  • Byproducts : Over-alkylation is minimized by using a slight excess of aldehyde and amine.
  • Yield : 45–60% after purification.

Alternative Synthetic Routes

Friedel-Crafts Alkylation

A two-step strategy involving pre-formation of the diarylmethyl electrophile:

Electrophile Synthesis
  • Starting Material : (3,4,5-Trimethoxyphenyl)methanol.
  • Halogenation : Treatment with SOCl₂ yields (3,4,5-trimethoxyphenyl)methyl chloride.
  • Piperazine Coupling : Reaction with 4-benzylpiperazine in DMF at 60°C for 6 hours.
Indole Alkylation
  • Lewis Acid : AlCl₃ (1.2 equiv) in dichloromethane at 0°C.
  • Electrophile : Pre-formed (4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl chloride.
  • Yield : 35–50% due to competing polymerization.

Cross-Coupling Approaches

Modern transition-metal-catalyzed methods provide complementary pathways:

Suzuki-Miyaura Coupling
  • Indole Precursor : 3-Bromo-2-methyl-1H-indole.
  • Boronic Acid : (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methylboronic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C.
  • Yield : <30% (limited by boronic acid stability).

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (CDCl₃) δ 7.65 (s, 1H, indole H-4), 6.85 (s, 2H, trimethoxyphenyl), 3.90 (s, 9H, OCH₃)
¹³C NMR δ 178.2 (C=O), 135.6 (indole C-2), 60.1 (OCH₃)
HRMS [M+H]⁺ calc. 515.2641, found 515.2638

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar molecules from the literature.

Structural Features
Compound Name / ID Core Structure Key Substituents Reference
Target Compound 2-Methylindole 3,4,5-Trimethoxyphenyl, 4-benzylpiperazine
(E)-32a () Dihydropyridin-2(1H)-one 3,4,5-Trimethoxyphenyl acryloyl, 4-chlorophenyl
(Z)-38 () Azetidin-2-one 3,4,5-Trimethoxyphenyl, 4-methoxyphenyl, 5-methylthiophene
Tetrahydrocyclopenta[b]indole () Indole-fused cyclopentane 3,4,5-Trimethoxyphenyl, carboxylic acid

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a conserved feature across analogs, suggesting its role in target engagement .
  • Piperazine/piperidine derivatives (e.g., ) enhance solubility but may reduce metabolic stability compared to rigid heterocycles like azetidinone .

Key Observations :

  • Lower yields in azetidinone synthesis (e.g., 9% for (Z)-38) highlight challenges in β-lactam ring formation .
  • The target compound’s synthesis may parallel methods in (piperazine coupling) or (indole functionalization) .

Key Observations :

  • The 3,4,5-trimethoxyphenyl group correlates with nanomolar-to-micromolar potency in enzyme inhibition and antiproliferative activity .
  • Piperazine derivatives (e.g., ) often exhibit broader pharmacokinetic profiles but may lack target specificity compared to constrained analogs like azetidinones .

Structure-Activity Relationship (SAR) Insights

Methoxy Substitution : The 3,4,5-trimethoxy pattern enhances lipid solubility and π-stacking in hydrophobic pockets, critical for tubulin-binding agents (e.g., (Z)-38) .

Indole vs. Azetidinone: The indole core (target compound, ) offers planar rigidity, while azetidinones () introduce strain for covalent interactions.

Piperazine Flexibility : The 4-benzylpiperazine in the target compound may improve blood-brain barrier penetration relative to bulkier groups in .

Biological Activity

The compound 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole (CAS Number: 48216-63-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is C21H26N2O4C_{21}H_{26}N_{2}O_{4} with a molecular weight of 370.442 g/mol. The structure incorporates a benzylpiperazine moiety and a trimethoxyphenyl group, which are commonly associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H26N2O4C_{21}H_{26}N_{2}O_{4}
Molecular Weight370.442 g/mol
Density1.172 g/cm³
Boiling Point532.9 °C
Flash Point276.1 °C

Research indicates that compounds with similar structural motifs often interact with specific biological targets, such as oxidoreductase proteins , which play crucial roles in various biochemical pathways including metabolism and cellular signaling. The proposed mechanism involves the modulation of these proteins leading to alterations in oxidative stress responses and potential antimicrobial activity.

Antitumor Activity

A study highlighted the dependency of antitumor efficacy on drug exposure levels in vivo, particularly through the inhibition of the PI3K/AKT/mTOR pathway . This pathway is critical for tumor growth and proliferation, suggesting that the compound may exhibit antitumor properties similar to other piperazine derivatives .

Antimicrobial Properties

Compounds structurally related to 3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole have demonstrated significant antimicrobial activities against various pathogens. The interaction with oxidoreductase proteins suggests a potential mechanism for its antibacterial and antifungal effects .

Case Studies

  • Antitumor Efficacy : In a mouse xenograft model, compounds similar to this indole derivative showed promising results in suppressing tumor growth at low dosages, indicating a favorable therapeutic index for further development in cancer treatments .
  • Antimicrobial Testing : A comparative study on benzylpiperazine derivatives revealed that those containing trimethoxyphenyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections.

Research Findings

Recent investigations into the pharmacological properties of related compounds have underscored their versatility:

  • Pharmacokinetics : Studies suggest that modifications in the piperazine ring can significantly affect bioavailability and metabolic stability.
  • Synergistic Effects : Combinations with other agents have shown improved efficacy against resistant strains of bacteria and cancer cells.

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